molecular formula C26H25FN2O3 B2648564 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 847407-12-9

3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2648564
CAS No.: 847407-12-9
M. Wt: 432.495
InChI Key: XLPZFLXDEIXISR-UHFFFAOYSA-N
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Description

3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that combines the structural features of adamantane, benzofuran, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: Starting from a suitable precursor, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of the Adamantane Group: The adamantane moiety can be introduced via amide bond formation using adamantane-1-amine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the adamantane moiety.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(Adamantane-1-amido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    3-(Adamantane-1-amido)-N-(3-methylphenyl)-1-benzofuran-2-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3/c27-18-4-3-5-19(11-18)28-24(30)23-22(20-6-1-2-7-21(20)32-23)29-25(31)26-12-15-8-16(13-26)10-17(9-15)14-26/h1-7,11,15-17H,8-10,12-14H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPZFLXDEIXISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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